

AVN-944 in Hematologic Cancers: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVN-944

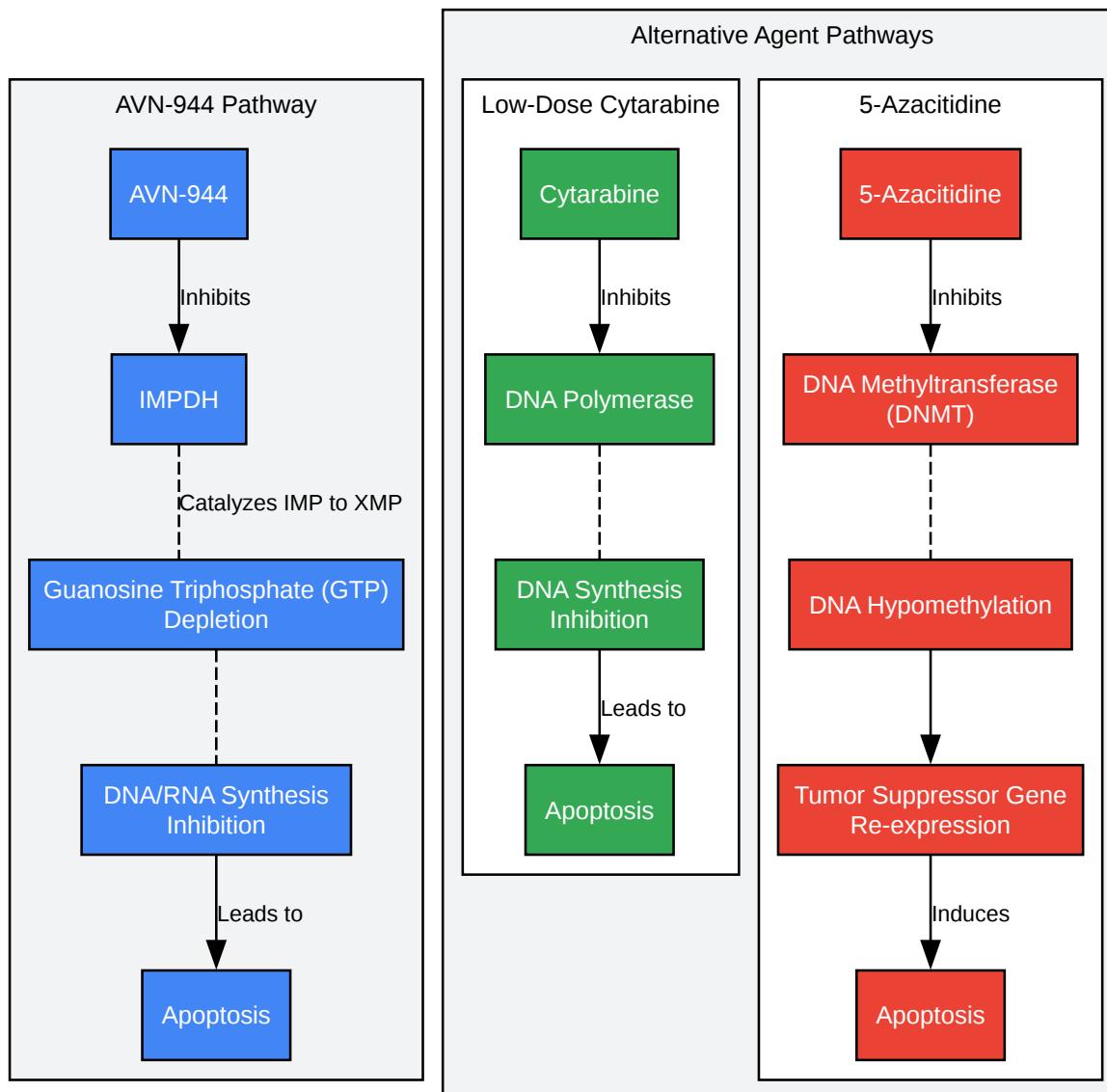
Cat. No.: B1256984

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of **AVN-944**, an investigational small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), in patients with hematologic malignancies. The performance of **AVN-944** is evaluated in the context of alternative therapeutic options available during its clinical development, supported by available experimental data from Phase I clinical trials.

Executive Summary


AVN-944 is an orally available, selective inhibitor of both IMPDH isoforms, which are critical for the de novo synthesis of guanine nucleotides.^[1] By depleting intracellular guanosine triphosphate (GTP) pools, **AVN-944** disrupts DNA and RNA synthesis, leading to cell proliferation inhibition and apoptosis in cancer cells.^{[2][3]} A Phase I clinical trial in patients with advanced hematologic malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and multiple myeloma, demonstrated that **AVN-944** was well-tolerated and resulted in disease stabilization in a subset of patients. However, no objective responses according to standard criteria were observed. This guide compares the efficacy and safety profile of **AVN-944** with established treatments for hematologic cancers, such as low-dose cytarabine and 5-azacitidine, providing a framework for understanding its potential therapeutic role.

Mechanism of Action

AVN-944's primary mechanism of action is the inhibition of IMPDH, the rate-limiting enzyme in the de novo purine biosynthesis pathway.^{[4][5]} This leads to the depletion of GTP, a crucial building block for DNA and RNA synthesis, and also a key molecule in cellular signaling and energy metabolism.^{[5][6]} The subsequent disruption of these vital cellular processes induces cell cycle arrest and apoptosis in rapidly proliferating cancer cells.^[7]

In contrast, alternative agents like cytarabine, a pyrimidine analog, act by incorporating into DNA, leading to chain termination and inhibition of DNA polymerase.^[8] 5-Azacytidine, a hypomethylating agent, incorporates into DNA and RNA, inhibiting DNA methyltransferases, which leads to the re-expression of silenced tumor suppressor genes and subsequent apoptosis.^{[1][2][9]}

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanisms of action for **AVN-944** and alternative agents.

Clinical Trial Data: AVN-944 Phase I Study

A Phase I, open-label, dose-escalation study of **AVN-944** was conducted in patients with relapsed or refractory hematologic malignancies.^[4] The primary objectives were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **AVN-944**.

Patient Demographics and Dosing

Characteristic	Value
Number of Patients	30
Malignancies	AML (12), ALL (2), CLL (3), Multiple Myeloma (13)
Dosing Cohorts (oral, b.i.d., 21/28 days)	25 mg, 50 mg, 75 mg, 100 mg, 125 mg

Data sourced from a 2007 ASCO Meeting
Abstract.[\[4\]](#)

Pharmacokinetics (at 100 mg b.i.d.)

Parameter	Value
Tmax	~1 hour
T1/2	~1.5 hours
Cmax	2800 ng/mL
AUC	7228 hr*ng/mL

Data sourced from a 2007 ASCO Meeting
Abstract.[\[4\]](#)

Safety and Efficacy

Outcome	Result
Dose-Limiting Toxicity (DLT)	Not observed
Serious Adverse Events (SAEs)	12 SAEs in 8 patients (7 with AML); none attributed to AVN-944
Common Adverse Events	Generally mild to moderate, not specified in detail
Objective Response	No protocol-defined responses
Stable Disease	12 of 24 assessable patients for 2 to 10 months

Data sourced from a 2007 ASCO Meeting
Abstract.[\[4\]](#)

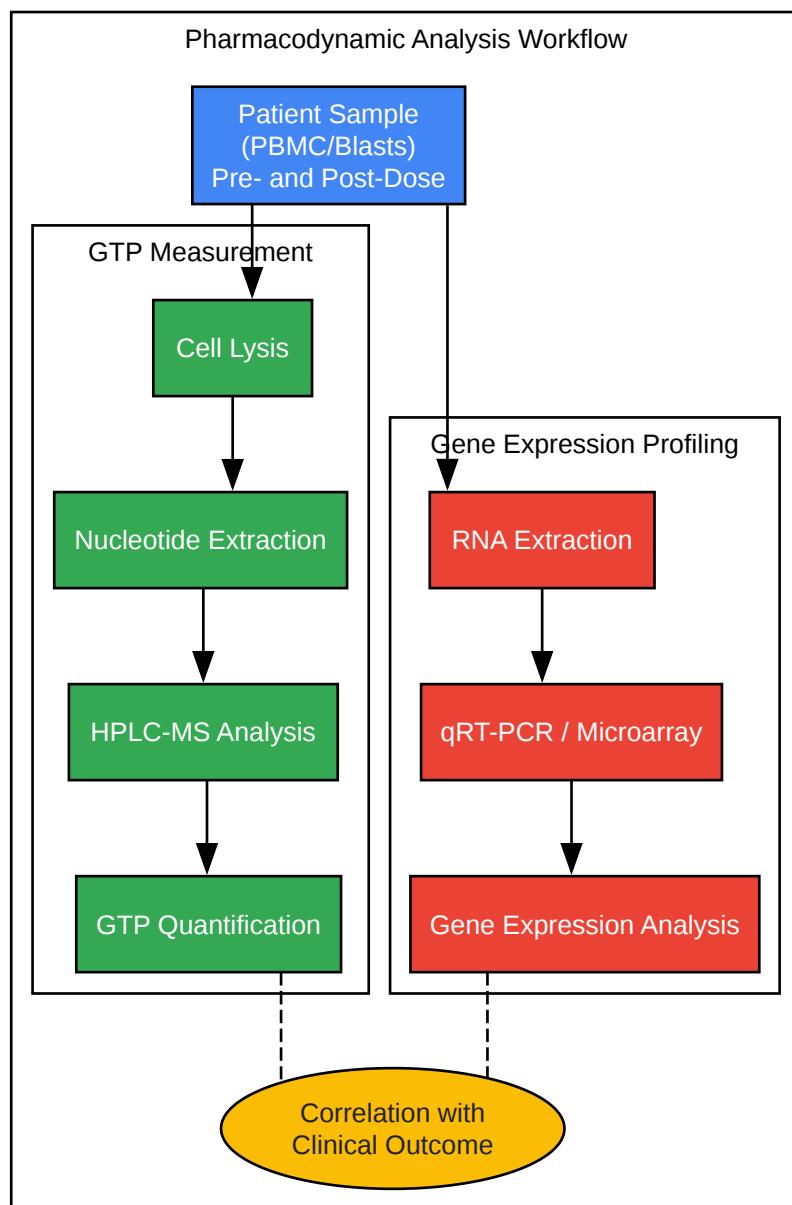
Comparison with Alternative Treatments

The following tables compare the reported efficacy of **AVN-944** with that of low-dose cytarabine and 5-azacitidine in similar patient populations with hematologic malignancies. It is important to note that these are not head-to-head comparisons and trial designs and patient populations may vary.

Efficacy Comparison in Acute Myeloid Leukemia (AML)

Treatment	Patient Population	Overall Response Rate (ORR)	Complete Remission (CR)	Median Overall Survival (OS)
AVN-944	Relapsed/Refractory AML (n=12)	0% (Stable Disease in some)	0%	Not Reported
Low-Dose Cytarabine	Elderly AML	20-30%	10-20%	~3-6 months
5-Azacitidine	Elderly/Unfit AML	~25%	~15%	~10 months
Efficacy data for low-dose cytarabine and 5-azacitidine are compiled from multiple studies and represent a general range of reported outcomes.				

Experimental Protocols


Pharmacodynamic Biomarker Analysis

The **AVN-944** Phase I trial incorporated the analysis of pharmacodynamic biomarkers to assess the biological activity of the drug.^[4]

1. GTP Pool Measurement: Peripheral blood mononuclear cells (PBMCs) or leukemic blasts were collected from patients before and after **AVN-944** administration. While the specific protocol used in the trial is not publicly available, GTP levels are typically measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. This method allows for the separation and quantification of intracellular nucleotides.
2. Gene Expression Profiling: The trial assessed changes in a 32-gene set related to guanine nucleotide biosynthesis.^[4] Gene expression analysis in clinical trials typically involves the following steps:

- RNA Extraction: Total RNA is isolated from patient samples (PBMCs or blasts).
- RNA Quality Control: The integrity and purity of the extracted RNA are assessed.
- Reverse Transcription: RNA is converted to complementary DNA (cDNA).
- Quantitative Real-Time PCR (qRT-PCR) or Microarray Analysis: The expression levels of the target genes are quantified. Changes in gene expression were correlated with disease stability in the **AVN-944** trial.[4]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for pharmacodynamic biomarker analysis.

Conclusion

The Phase I clinical trial of **AVN-944** established a favorable safety profile and demonstrated biological activity through the modulation of pharmacodynamic markers. The observation of stable disease in half of the assessable patients with advanced, heavily pre-treated hematologic malignancies was encouraging.[4] However, the lack of objective responses

positions **AVN-944** as a potential candidate for combination therapies rather than a standalone agent in this setting.

Compared to established low-intensity therapies such as low-dose cytarabine and 5-azacitidine, which have demonstrated modest but clear response rates in older or unfit patients with AML, **AVN-944**'s efficacy as a single agent appears limited. The correlation of gene expression changes with disease stability suggests that a biomarker-driven approach could identify patient populations more likely to benefit from IMPDH inhibition.^[4] Further clinical development of **AVN-944** or other IMPDH inhibitors in hematologic cancers would likely require a strategy focused on combination with other agents and the use of predictive biomarkers to enrich for responsive patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbino.com]
- 2. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 9. Azacitidine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [AVN-944 in Hematologic Cancers: A Comparative Analysis of Clinical Trial Results]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256984#avn-944-clinical-trial-results-in-hematologic-cancers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com